molecular formula C9H10ClNO2 B15329258 (R)-2-Amino-2-(2-chlorophenyl)propanoic acid

(R)-2-Amino-2-(2-chlorophenyl)propanoic acid

Cat. No.: B15329258
M. Wt: 199.63 g/mol
InChI Key: AASPGTOXCQXNOQ-SECBINFHSA-N
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Description

®-2-Amino-2-(2-chlorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula C9H10ClNO2 This compound is known for its unique structural features, which include an amino group, a chlorinated aromatic ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chlorophenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis of the compound. For example, the synthesis can start from 2-chlorobenzaldehyde, which undergoes a series of reactions including condensation, reduction, and amination to yield the final product.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2-chlorophenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

®-2-Amino-2-(2-chlorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid: A similar compound with a different substitution pattern on the aromatic ring.

    2-Chlorophenylalanine: Another related compound with a similar structure but different functional groups.

Uniqueness

®-2-Amino-2-(2-chlorophenyl)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a chlorinated aromatic ring. This combination of features makes it a valuable compound for studying chiral interactions and for use in asymmetric synthesis.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(2R)-2-amino-2-(2-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)/t9-/m1/s1

InChI Key

AASPGTOXCQXNOQ-SECBINFHSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1Cl)(C(=O)O)N

Canonical SMILES

CC(C1=CC=CC=C1Cl)(C(=O)O)N

Origin of Product

United States

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